molecular formula C20H17N5OS B3018051 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide CAS No. 335223-30-8

2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B3018051
CAS No.: 335223-30-8
M. Wt: 375.45
InChI Key: JJEVDCCIIIBOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds have gained significant interest in medicinal chemistry due to their potential as kinase inhibitors, which are crucial in the treatment of various cancers .

Mechanism of Action

Target of Action

The compound, also known as N-(3-methylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide, primarily targets kinase proteins . These proteins play a crucial role in regulating cellular processes such as cell division, metabolism, and signal transduction . The compound has been found to inhibit the activity of several kinases, including Tyrosine-protein kinase Lyn , Proto-oncogene tyrosine-protein kinase Src , and Tyrosine-protein kinase Lck .

Mode of Action

The compound interacts with its targets by mimicking the adenine ring of ATP . This allows the compound to bind to the hinge region in kinase active sites . The similarities in kinase ATP sites can be exploited to direct the activity and selectivity of the compound to multiple oncogenic targets .

Biochemical Pathways

The compound affects various biochemical pathways by inhibiting the activity of kinase proteins. This results in the disruption of several cellular processes, including cell division and signal transduction . The inhibition of these kinases can lead to the suppression of oncogenic pathways, thereby inhibiting the growth and proliferation of cancer cells .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability and its overall effectiveness as a therapeutic agent .

Result of Action

The compound’s action results in significant molecular and cellular effects. For instance, it has been found to induce apoptosis and arrest the cell cycle in cancer cells . Furthermore, it has shown potent anti-proliferative activities against certain cancer cells .

Preparation Methods

The synthesis of 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide typically involves multiple steps. One common synthetic route includes the nucleophilic addition reaction of an isothiocyanate derivative with an intermediate compound . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using optimized conditions to maintain efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide has several scientific research applications:

Properties

IUPAC Name

N-(3-methylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS/c1-14-6-5-7-15(10-14)24-18(26)12-27-20-17-11-23-25(19(17)21-13-22-20)16-8-3-2-4-9-16/h2-11,13H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEVDCCIIIBOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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